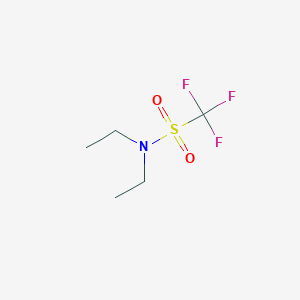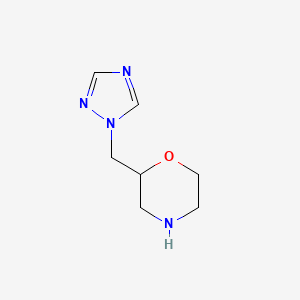
4-ethenyl-4-hydroxycyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethenyl-4-hydroxycyclohexan-1-one is a cyclic organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. This compound is characterized by the presence of a hydroxyl group and an ethenyl group attached to a cyclohexanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-4-hydroxycyclohexan-1-one can be achieved through several methods. One common approach involves the catalytic oxidation of cyclohexene, which can be carried out using hydrogen peroxide and vanadium catalysts . Another method includes the Birch reduction of anisole followed by acid hydrolysis . Additionally, it can be synthesized from cyclohexanone by α-bromination followed by treatment with a base .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This method is favored due to its efficiency and scalability. The use of hydrogen peroxide and vanadium catalysts ensures a high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-ethenyl-4-hydroxycyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation.
Addition: The compound can undergo addition reactions with nucleophiles, such as in Michael addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Addition: Michael addition can be carried out using enolates or silyl enol ethers.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Applications De Recherche Scientifique
4-ethenyl-4-hydroxycyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of various chemical products, such as pharmaceuticals and fragrances.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-ethenyl-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ethenyl groups play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
4-ethenyl-4-hydroxycyclohexan-1-one can be compared with other similar compounds, such as cyclohexenone and 4-hydroxycyclohexanone . While all these compounds share a cyclohexane ring structure, this compound is unique due to the presence of both a hydroxyl and an ethenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
List of Similar Compounds
Propriétés
IUPAC Name |
4-ethenyl-4-hydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(10)5-3-7(9)4-6-8/h2,10H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPRWMTJOCUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC(=O)CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

amine](/img/structure/B6611963.png)



